Product packaging for 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole(Cat. No.:)

1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5366081
M. Wt: 268.23 g/mol
InChI Key: QPSDPYKDZGDKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazole is a specialized chemical reagent designed for pharmaceutical research, medicinal chemistry, and organic synthesis. This compound belongs to the benzotriazole class of heterocycles, which are recognized as privileged structures in drug discovery due to their versatile biological properties and role as synthetic auxiliaries . The benzotriazole core and the nitrobenzoyl moiety make this reagent a valuable building block for constructing diverse novel pharmacologically active molecules . Its primary research application is likely as an acylating agent or a synthetic intermediate. The electron-deficient nitroaromatic system can influence the compound's reactivity and electronic properties, potentially lending itself to the development of materials with specific characteristics. Researchers can utilize this compound to explore its potential biological activities, which may include antimicrobial, antifungal, or anticancer properties, as has been demonstrated for various other benzotriazole derivatives . The mechanism of action for related bioactive benzotriazoles often involves interactions with enzymes and biological targets, such as serving as agonists for proteins or as mechanism-based inactivators for proteases . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N4O3 B5366081 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-13(9-5-1-3-7-11(9)17(19)20)16-12-8-4-2-6-10(12)14-15-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSDPYKDZGDKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Nitrobenzoyl 1h 1,2,3 Benzotriazole

Direct Acylation Approaches

Direct acylation methods involve the formation of the N-acyl bond by reacting a benzotriazole (B28993) moiety with a suitable acylating agent. These approaches are among the most common and straightforward for preparing N-acylbenzotriazoles.

Condensation of 1H-1,2,3-Benzotriazole with 2-Nitrobenzoyl Halides

A primary and widely used method for the synthesis of N-acylbenzotriazoles is the reaction of 1H-1,2,3-benzotriazole with an acyl chloride. arkat-usa.orgbohrium.com For the target compound, this involves the condensation of 1H-1,2,3-benzotriazole with 2-nitrobenzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. arkat-usa.org An improved one-pot procedure involves reacting the corresponding carboxylic acid (2-nitrobenzoic acid) with benzotriazole and thionyl chloride, which generates the acyl chloride in situ. organic-chemistry.org This method is effective for a wide array of substrates, including aromatic carboxylic acids. organic-chemistry.org N-acylbenzotriazoles are generally stable, crystalline solids that are easier to handle than the corresponding acyl chlorides. thieme-connect.com

Table 1: Representative Conditions for Synthesis via 2-Nitrobenzoyl Chloride

ParameterConditionReference
Reactants 1H-1,2,3-Benzotriazole, 2-Nitrobenzoyl Chloride arkat-usa.org
Solvent Dichloromethane (B109758) (DCM) organic-chemistry.org
Base Triethylamine (B128534) or Pyridine arkat-usa.org
Temperature Room Temperature organic-chemistry.org
Reaction Time Typically 1-4 hours arkat-usa.org
Workup Aqueous wash, extraction, and recrystallization arkat-usa.org
Yield Generally high (>90%) arkat-usa.org

Coupling Reagent-Assisted Synthesis (e.g., Carbodiimides, Phosphonium Salts)

To avoid the use of acyl halides, coupling reagents can be employed to facilitate the direct reaction between 2-nitrobenzoic acid and 1H-1,2,3-benzotriazole. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the benzotriazole.

Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to couple carboxylic acids. thieme-connect.com While effective, the removal of urea (B33335) byproducts can sometimes be challenging. thieme-connect.com Mechanochemical synthesis using EDC in solvent-free conditions has also been explored as a green alternative. acs.org

Phosphonium Salts: Phosphonium salts are powerful coupling reagents widely used in peptide synthesis that can also be applied to the formation of N-acylbenzotriazoles. arkat-usa.orgresearchgate.net Reagents like Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate the carboxylic acid by forming an active ester with a benzotriazole derivative, which then reacts with 1H-1,2,3-benzotriazole. luxembourg-bio.comthieme-connect.debiosynth.com These reagents are known for their high efficiency, even with sterically hindered substrates. luxembourg-bio.comthieme-connect.de The use of phosphonium salts often results in high yields under mild conditions. thieme-connect.de

Table 2: Comparison of Coupling Reagents for N-Acylbenzotriazole Synthesis

Coupling ReagentClassKey AdvantagesTypical YieldReference
EDCCarbodiimideCost-effective, widely availableGood to Excellent thieme-connect.com
BOPPhosphonium SaltHigh reactivity, effective for hindered acidsExcellent thieme-connect.de
PyBOPPhosphonium SaltSimilar to BOP, avoids toxic HMPA byproductExcellent luxembourg-bio.comthieme-connect.de
PyClocKPhosphonium SaltHigh reactivity, faster coupling than PyBOPExcellent luxembourg-bio.com

Convergent and Divergent Synthetic Pathways to Related N-Acylbenzotriazole Analogs

Beyond direct acylation, other strategies have been developed for the synthesis of N-acylbenzotriazoles and their analogs, sometimes involving novel intermediates or more environmentally friendly approaches.

Exploiting Organometallic Intermediates in N-Acylbenzotriazole Formation

While less common for the direct synthesis of the N-acyl bond, organometallic reagents are more frequently used in subsequent reactions involving pre-formed N-acylbenzotriazoles. For instance, N-acylbenzotriazoles can react with organozinc reagents in the presence of a Lewis acid and a palladium or nickel catalyst to form ketones. arkat-usa.org

A relevant convergent approach involves the copper-catalyzed arylation of 1-acyl-1H-1,2,3-benzotriazoles with diaryliodonium salts. researchgate.net This reaction proceeds via C-N activation and results in the formation of 1-aryl-1H-1,2,3-benzotriazoles, demonstrating a pathway to modify the benzotriazole core after the acyl group is in place. researchgate.net

Green Chemistry Approaches in N-Acylbenzotriazole Synthesis

Increasing emphasis on sustainable chemistry has led to the development of greener synthetic methods for N-acylbenzotriazoles. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key green approaches include:

Water as a Solvent: Acylation of amines using N-acylbenzotriazoles has been successfully performed in water, which is an environmentally benign solvent. mdpi.comnih.gov This suggests that the final acylation step using the pre-formed 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole can be conducted under green conditions. mdpi.comnih.gov

Mechanochemistry: Solvent-free synthesis using ball-milling has been demonstrated for peptide bond formation using N-acylbenzotriazole derivatives. acs.org This technique, sometimes assisted by minimal amounts of liquid (Liquid-Assisted Grinding or LAG), reduces solvent waste significantly. acs.org

Alternative Reagents: Methods have been developed that avoid harsh chemicals like thionyl chloride. One such approach uses 2,2′-dipyridyl disulfide and triphenylphosphine for the conversion of carboxylic acids into N-acylbenzotriazoles under mild, base-free conditions. organic-chemistry.org Another protocol utilizes the Mukaiyama reagent in 2-methyltetrahydrofuran (2-meTHF), a greener solvent alternative to dichloromethane. arkat-usa.org

Table 3: Overview of Green Synthetic Strategies for N-Acylbenzotriazoles

Green ApproachPrincipleAdvantagesReference
Aqueous SynthesisUsing water as the reaction mediumEnvironmentally friendly, cost-efficient mdpi.comnih.gov
MechanochemistrySolvent-free or liquid-assisted grindingReduced solvent waste, high yields acs.org
Alternative ReagentsReplacing hazardous chemicals (e.g., SOCl₂)Milder conditions, improved safety profile arkat-usa.orgorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Nitrobenzoyl 1h 1,2,3 Benzotriazole

Role as an Acyl Transfer Agent

N-acylbenzotriazoles are widely employed as neutral, crystalline, and easy-to-handle acylating reagents. nih.govorganic-chemistry.org They serve as effective alternatives to more aggressive reagents like acyl halides or anhydrides, offering advantages such as milder reaction conditions and simpler workup procedures. organic-chemistry.org The reactivity of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole is centered on the electrophilic character of its carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

The primary reaction pathway for this compound is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the benzotriazole (B28993) anion, which is a proficient leaving group, to yield the acylated product. This methodology has been successfully applied for N-acylation, O-acylation, S-acylation, and C-acylation. researchgate.net

The efficiency of N-acylbenzotriazoles in these reactions is well-documented. They can readily acylate ammonia (B1221849), as well as primary and secondary amines, to produce the corresponding amides in high yields. organic-chemistry.org Gas-phase studies have demonstrated that esters derived from 1-hydroxy-benzotriazole (HOBt), a related activating agent, are highly reactive towards nucleophilic side chains on peptides, such as amines and imidazoles. researchgate.netnih.gov These reactions proceed through a long-lived complex, which facilitates the covalent bond formation. nih.gov The general scheme for this substitution is presented below.

General Reaction Scheme for Nucleophilic Acyl Substitution

Reactant 1 Reactant 2 (Nucleophile) Product Leaving Group
This compound Amine (R-NH₂) N-substituted-2-nitrobenzamide Benzotriazole
This compound Alcohol (R-OH) 2-Nitrobenzoyl ester Benzotriazole

While N-acylbenzotriazoles are effective acylating agents, their high reactivity can sometimes impact selectivity in molecules with multiple nucleophilic sites. Studies comparing triazole-ester reagents to others, like N-hydroxysuccinimide (NHS) esters, have shown that the triazole-based reagents are more reactive. nih.gov This enhanced reactivity can lead to a decrease in chemoselectivity, as the reagent may react with various nucleophiles present in the substrate. For instance, triazole-ester reagents have shown efficient reactivity with even weak nucleophiles like unprotonated histidine residues in the gas phase, a reaction not as readily observed with NHS esters. nih.gov

However, selectivity can be achieved under controlled conditions. The choice of solvent and base can influence the reaction pathway. For example, in the synthesis of N-acylbenzotriazoles from carboxylic acids using thionyl chloride, the timing of base addition is critical to prevent the formation of undesired acid anhydrides. researchgate.net In competitive scenarios, stronger nucleophiles will preferentially react. A competition experiment involving N-acyl benzotriazoles and a weak nucleophile in the presence of a stronger one (piperidine) showed that coupling with the stronger nucleophile is the preferred pathway. nih.gov This indicates that while highly reactive, a degree of chemoselectivity based on nucleophile strength is maintained.

The nitro group (NO₂) at the ortho position of the benzoyl ring plays a significant electronic role. As a potent electron-withdrawing group, it exerts a strong negative inductive (-I) and negative resonance (-R) effect. quora.com This withdrawal of electron density from the aromatic ring is transmitted to the adjacent carbonyl group. The primary consequence is a substantial increase in the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened electrophilicity is expected to increase the rate of nucleophilic acyl substitution reactions compared to an unsubstituted benzoylbenzotriazole.

Research on related systems supports this principle. Density functional theory (DFT) calculations on triazole-ester reagents indicate a lower transition state barrier for nucleophilic attack compared to less activated esters, consistent with higher reaction rates. nih.gov Conversely, some studies on the synthesis of 2-aryl/alkyl benzoxazoles from N-acylbenzotriazoles noted that the presence of electron-withdrawing groups on the aryl substituent led to decreased product yields. researchgate.net This suggests that while the nitro group activates the carbonyl for initial nucleophilic attack, its electronic influence might affect the stability of intermediates or subsequent reaction steps in more complex transformations. The activating effect of a nitro group is comparable to that of an N-benzotriazole unit in promoting nucleophilic aromatic substitution at a meta position. rsc.org

Benzotriazole as a Nucleofugic Leaving Group

A key feature of the reactivity of this compound is the ability of the benzotriazole moiety to function as an excellent leaving group (nucleofuge). nih.govlupinepublishers.com The stability of the resulting benzotriazole anion contributes to the thermodynamic driving force for the acyl transfer reaction. The diminished aromatic character of the heterocyclic ring in benzotriazole derivatives compared to 1,2,3-triazole itself results in higher reactivity. nih.gov

The departure of the benzotriazole group is the final step in the nucleophilic acyl substitution mechanism. The kinetics of this process are intrinsically linked to the stability of the tetrahedral intermediate and the leaving group itself. Gas-phase pyrolysis studies on related α-N(1)-benzotriazolyl ketones provide insight into the energetics of benzotriazole departure. researchgate.net These thermal eliminations proceed with activation energies (Ea) in the range of 144–170 kJ mol⁻¹, indicating a significant energy barrier to the cleavage of the C-N bond. researchgate.net

Arrhenius Parameters for Gas-Phase Thermolysis of Related Benzotriazolyl Ketones researchgate.net

Compound Activation Energy (Ea / kJ mol⁻¹) Pre-exponential Factor (A / s⁻¹)
1-(Benzotriazol-1-yl)propan-2-one 156.7 10.03
3-(Benzotriazol-1-yl)butan-2-one 158.0 9.93
2-(Benzotriazol-1-yl)-1-phenylethanone 169.9 12.68

This data pertains to related compounds and serves to illustrate the general kinetic parameters of benzotriazole departure.

Thermodynamically, the benzotriazole anion is stabilized by the delocalization of the negative charge across the triazole system. This stability makes it a favorable leaving group, driving the acyl substitution reaction towards completion.

The benzotriazole moiety can facilitate the generation of various transient reactive intermediates. Benzotriazole itself can act as a precursor to radicals or carbanions. nih.govnih.gov In certain reactions, benzotriazole derivatives have been used to synthesize stable nitrenium ions. nih.gov

More directly related to the title compound, N-acylbenzotriazoles can undergo reactions that generate transient species which are then trapped in situ. A notable example is the Curtius rearrangement, where N-acylbenzotriazoles react with an azide (B81097) donor like diphenylphosphoryl azide (DPPA). organic-chemistry.org This reaction proceeds through the formation of a transient acyl azide, which then rearranges to an isocyanate intermediate. This highly reactive isocyanate is subsequently trapped by various nucleophiles (amines, alcohols, thiols) to form ureas, carbamates, and thiocarbamates, respectively. organic-chemistry.org

Furthermore, reactions involving N-nitro-benzotriazole with nucleophiles can generate a reactive 2-azidophenylnitramide intermediate, which can be trapped via cycloaddition. researchgate.net These examples highlight the versatility of the benzotriazole system in not only acting as a leaving group but also in facilitating the formation of valuable transient intermediates for further synthetic transformations.

Specific Reaction Profiles

As a stable, crystalline, and easy-to-handle N-acylbenzotriazole, this reagent is a superior alternative to more reactive and less stable acylating agents like acyl chlorides. Its utility is demonstrated across several key synthetic reactions. nih.gov

The most prominent reaction of this compound is the acylation of nitrogen nucleophiles to form amides. The reaction proceeds via a nucleophilic acyl substitution mechanism where an amine attacks the electrophilic carbonyl carbon. This is followed by the departure of the benzotriazolide anion, which is a very stable leaving group, to yield the corresponding N-substituted 2-nitrobenzamide.

The general mechanism involves the attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the benzotriazole anion to furnish the stable amide product. This methodology is highly efficient for creating amide bonds under mild conditions. Competition experiments have shown that N-acylbenzotriazoles react preferentially with strong nucleophiles like piperidine (B6355638) to form the amide product exclusively, highlighting the chemoselectivity of the reaction. nih.gov

While specific studies focusing solely on the ureation reactions of this compound are not extensively documented, the underlying principle of its reactivity suggests it could acylate urea (B33335) or its derivatives. This would involve the nitrogen atom of urea acting as the nucleophile, attacking the carbonyl center of the reagent to form a 2-nitrobenzoyl-substituted urea, contingent on controlling the reactivity to prevent further acylation.

Table 1: Representative Amidation Reactions using N-Acylbenzotriazoles This table showcases the general utility of N-acylbenzotriazoles in amidation. Yields are representative of the class of compounds.

Nucleophile (Amine)ProductTypical ConditionsRepresentative Yield
Primary Aliphatic AmineN-Alkyl-2-nitrobenzamideTHF or CH2Cl2, Room TempHigh
Secondary Aliphatic AmineN,N-Dialkyl-2-nitrobenzamideTHF or CH2Cl2, Room TempHigh
Primary Aromatic AmineN-Aryl-2-nitrobenzamideTHF or CH2Cl2, Room TempGood to High
Piperidine1-(2-Nitrobenzoyl)piperidineDCM, Room Temp>95% nih.gov

Similar to amidation, this compound is an effective reagent for the esterification of alcohols. The reaction is particularly valuable for acylating sterically hindered alcohols, which often pose a challenge for other methods. researchgate.net The process involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, leading to the formation of a 2-nitrobenzoate (B253500) ester and releasing the benzotriazole leaving group. The reaction is often facilitated by a base, such as 4-(dimethylamino)pyridine (DMAP), to deprotonate the alcohol, thereby increasing its nucleophilicity. researchgate.net

An interesting and unconventional carbon-oxygen bond-forming reaction involves the use of N-acylbenzotriazoles with dichloromethane (B109758) (DCM) as a C-1 surrogate to produce benzotriazolyl alkyl esters. nih.gov This novel method highlights the diverse reactivity of the N-acylbenzotriazole scaffold under mild conditions. nih.gov Etherification reactions using this specific reagent are less common, as it is primarily an acyl transfer agent rather than an alkylating agent.

Table 2: Representative Esterification using Benzotriazole-based Acylating Agents This table illustrates the effectiveness of benzotriazole-mediated esterification, particularly for challenging substrates.

AlcoholBaseProductYieldReference
tert-Butyl alcoholDMAPtert-Butyl esterGood researchgate.net
NaproxenDMAPNaproxen ester95% researchgate.net
Various AlcoholsDBUBenzotriazolyl alkyl esters (from N-acyl-Bt and DCM)64-71% nih.gov

The formation of carbon-carbon bonds using this compound typically involves reaction with potent carbon nucleophiles like Grignard or organolithium reagents. These reactions are mechanistically more complex than N- or O-acylations. The organometallic reagent can attack the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate can then collapse to form a ketone by expelling the benzotriazolide anion. However, the newly formed ketone is often more reactive than the starting N-acylbenzotriazole, leading to the addition of a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

A significant challenge in these reactions is the presence of the nitro group, which is also susceptible to attack by strong organometallic nucleophiles. Furthermore, the acidic protons of the benzotriazole ring could potentially be abstracted by the organometallic reagent. The reaction of Grignard reagents with related heterocyclic systems like 1,2,3-benzotriazines shows that attack can occur at different sites on the heterocyclic ring, suggesting that the reaction pathway can be complex. rsc.org

Reactions with aldehydes are also a key area of benzotriazole chemistry. While benzotriazole itself reacts with aldehydes to form 1-(α-hydroxyalkyl)benzotriazoles, the use of this compound would involve its function as an acylating agent in reactions like the benzoin (B196080) or Stetter reaction, though such specific applications are not widely reported. rsc.org

Benzotriazole is a well-established synthetic auxiliary for the construction of a vast range of heterocyclic systems. researchgate.netnih.govepa.gov this compound serves as a vehicle to introduce the 2-nitrobenzoyl group onto a molecule, which can then be a precursor in a subsequent cyclization step.

The strategy involves the acylation of a substrate containing a suitable functional group (e.g., an amine or activated methylene). The resulting intermediate, now bearing the 2-nitrobenzoyl moiety, can undergo a subsequent intramolecular reaction to form a new heterocyclic ring. For instance, research on N-(2-aminobenzoyl)benzotriazoles has demonstrated their utility in synthesizing quinolines and quinazolinones. nih.gov By analogy, this compound could acylate a substrate that, upon reduction of the nitro group to an amine, undergoes intramolecular cyclization to form various nitrogen-containing heterocycles. The benzotriazole ring cleavage (BtRC) approach, which can proceed via thermolysis or radical pathways, offers another route to generate reactive species for heterocycle synthesis. researchgate.net

Intramolecular Transformations and Rearrangement Processes

The ortho-nitrobenzoyl structure of the title compound provides a template for unique intramolecular reactions. The proximity of the nitro group to the carbonyl function and the benzotriazole ring allows for cyclization and rearrangement pathways that are not accessible to other acylating agents.

Studies on related compounds have shown that intramolecular cyclization of molecules containing a nitro-aryl group is a viable synthetic strategy. For example, 1-aryl-3-(2-fluoro-4-nitrophenyl)triazenes can cyclize to form 1-aryl-6-nitro-1H-benzotriazoles. researchgate.net Similarly, a transition-metal-free intramolecular redox cyclization has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol, a reaction that proceeds through a 2-nitrosobenzaldehyde intermediate. rsc.org This suggests that under certain conditions (e.g., reductive or thermal), the nitro group of this compound could potentially react with the carbonyl group or another part of the molecule to form novel heterocyclic structures. For instance, a hypothetical pathway could involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, followed by intramolecular condensation with the carbonyl carbon and displacement of the benzotriazole leaving group to form a new ring system.

Thermal Stability and Relevant Energetic Properties for Synthetic Design

The thermal properties of this compound are a critical consideration for its synthetic applications, stemming from the energetic nature of both the benzotriazole ring and the nitro group. Benzotriazole itself is characterized by a high exothermic decomposition energy of approximately 1590 J/g. researchgate.net However, it possesses an endothermic melting barrier near 100 °C, which provides a degree of safety for handling at lower temperatures. researchgate.net

The introduction of a nitro group significantly impacts these properties. Nitro derivatives of benzotriazoles are known to be energetic materials. researchgate.net For instance, nitrated benzotriazolo[1,2-a]benzotriazole derivatives have been synthesized as high-density, insensitive energetic materials with thermal stability up to 274 °C. dtic.mil Theoretical studies on the thermal decomposition of related nitro-triazoles indicate that the process is a complex, multistep reaction yielding gaseous products such as N₂, N₂O, NO, and CO₂. researchgate.net

For this compound, this means that while it is a stable solid at ambient temperature, heating should be approached with caution. The energy released upon decomposition can be substantial. This property must be factored into synthetic design; reactions should ideally be conducted at the lowest effective temperature to avoid initiating decomposition. Conversely, this inherent energetic character could potentially be harnessed in controlled thermolysis reactions to drive specific intramolecular rearrangements or fragmentations.

Table 3: Thermal Properties of Benzotriazole and Related Compounds

CompoundMelting Point (°C)Decomposition Onset (°C)Key Energetic FeatureReference
1H-Benzotriazole~100~235Exothermic decomposition energy of 1590 J/g researchgate.net
Nitrated benzotriazolo[1,2-a]benzotriazole>300274High-density energetic material dtic.mil
Nitro-1,2,4-triazolesVariesVariesComplex decomposition to N₂, N₂O, NO, CO₂ researchgate.net

Compound List

Applications of 1 2 Nitrobenzoyl 1h 1,2,3 Benzotriazole in Advanced Organic Synthesis

Implementation in Multi-Step Synthesis of Complex Organic Molecules

1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazole serves as an efficient acylating agent, a characteristic attributed to the excellent leaving group ability of the benzotriazole (B28993) moiety. nih.gov This property makes it a valuable tool in the multi-step synthesis of complex organic molecules, where mild and selective introduction of an acyl group is often a critical step. The stability of N-acylbenzotriazoles, including the title compound, contrasts with the high reactivity and moisture sensitivity of traditional acylating agents like acid chlorides, allowing for greater functional group tolerance and procedural simplicity. acs.org

The application of N-acylbenzotriazoles extends to the synthesis of various classes of compounds. For instance, they are proficient in the preparation of primary, secondary, and tertiary amides under neutral conditions, a transformation that is fundamental in the synthesis of peptides and other biologically active molecules. acs.orgorganic-chemistry.org The reaction proceeds smoothly with aqueous ammonia (B1221849) or primary and secondary amines, affording the corresponding amides in good to excellent yields. This method is particularly advantageous for substrates containing acid-sensitive functionalities. researchgate.net

Furthermore, the versatility of 1-acylbenzotriazoles is demonstrated in their reaction with various nucleophiles to form esters, ketones, and other carbonyl derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals. lupinepublishers.com The 2-nitrobenzoyl group in the title compound can influence the reactivity and selectivity of these acylations, and potentially be used as a handle for further transformations, such as reduction to an amino group, which can then participate in subsequent cyclization or derivatization steps.

Contribution to Stereoselective and Asymmetric Synthesis

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis suggest its potential in stereocontrolled reactions. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed.

The concept of using chiral auxiliaries is well-established in asymmetric synthesis. youtube.comyoutube.com For instance, the use of chiral auxiliaries in aldol (B89426) reactions allows for the formation of diastereomerically enriched products. The steric and electronic properties of the auxiliary guide the approach of the incoming electrophile, leading to a preferred stereochemical outcome.

In the context of this compound, the 2-nitrobenzoyl group could potentially influence the stereoselectivity of reactions at a prochiral center adjacent to the acyl group. The steric bulk and the electronic nature of the nitro group could create a chiral environment that favors one stereoisomer over another during a nucleophilic attack or an enolate reaction. However, to achieve true asymmetric synthesis, a chiral version of the benzoyl moiety or the benzotriazole itself would be necessary, or the reaction would need to be conducted in the presence of a chiral catalyst.

Utility in Polymer-Supported and Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) has become a cornerstone of modern drug discovery and combinatorial chemistry, allowing for the rapid synthesis of large libraries of compounds. nih.gov The use of polymer-supported reagents and scavengers simplifies purification, as excess reagents and byproducts can be removed by simple filtration. Benzotriazole-based reagents have been successfully adapted for SPOS.

Polymer-supported benzotriazoles can be employed as "traceless linkers," where the benzotriazole moiety attaches a substrate to the solid support. nih.gov After a series of reactions on the polymer-bound substrate, the product is cleaved from the support, leaving no trace of the linker. This approach streamlines the synthesis of diverse molecular libraries.

While specific data on polymer-supported this compound is limited, the general utility of polymer-supported benzotriazoles suggests a viable platform for its application. For example, a polymer-supported benzotriazole could be acylated with 2-nitrobenzoyl chloride to generate the polymer-bound equivalent of the title compound. This solid-supported reagent could then be used to acylate a variety of nucleophiles in a high-throughput fashion.

Table 1: Potential Applications of Polymer-Supported this compound in SPOS

ApplicationDescriptionPotential Advantage
Library SynthesisParallel acylation of a diverse set of amines or alcohols with the polymer-bound reagent.Rapid generation of a library of amides or esters with simplified purification.
ScavengingRemoval of excess nucleophiles from a reaction mixture.Facilitates reaction work-up and product isolation.
Traceless AcylationThe polymer-bound reagent transfers the 2-nitrobenzoyl group to a substrate in solution.The polymer-bound benzotriazole byproduct is easily removed by filtration.

Role in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecular architectures. nih.gov Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, offer significant advantages in terms of efficiency and molecular diversity. kuleuven.bebeilstein-journals.org

The reactivity of 1-acylbenzotriazoles, including this compound, makes them suitable participants in such processes. The initial acylation step can trigger a cascade of subsequent reactions. For example, the introduction of a 2-nitrobenzoyl group could be the first step in a sequence that is followed by an intramolecular cyclization or rearrangement. A copper-catalyzed cascade synthesis of 4-acyl-1,2,3-triazoles has been reported, which involves the cleavage and reformation of C-C bonds and a cycloaddition. rsc.org

In the realm of MCRs, 1-acylbenzotriazoles can serve as a source of an acyl group that is incorporated into the final product. A one-pot, metal-free synthesis of ureas, acylureas, carbamates, and thiocarbamates has been developed using N-acylbenzotriazoles in a Curtius rearrangement. organic-chemistry.org This demonstrates the potential for this compound to be integrated into MCRs to generate structurally diverse and complex molecules.

Table 2: Potential Cascade and Multicomponent Reactions Involving this compound

Reaction TypeDescriptionPotential Product Class
Acylation-Cyclization CascadeInitial acylation of a substrate containing a nucleophilic group, followed by an intramolecular cyclization onto the 2-nitrophenyl ring (e.g., after reduction of the nitro group).Fused heterocyclic systems.
Multicomponent ReactionA one-pot reaction involving the title compound, a nucleophile, and another reactant to assemble a complex molecule.Highly functionalized acyclic or heterocyclic compounds.
[3+2] Cycloaddition-Acyl MigrationA cascade process initiated by a cycloaddition, followed by the migration of the 2-nitrobenzoyl group.Substituted triazoles. rsc.org

As a Masked Formyl Cation Equivalent and Related Synthons

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. A "masked" synthon is a stable compound that can be converted into the desired reactive synthon under specific conditions. The formyl cation (H-C=O)⁺ is a fundamental synthon, but it is too unstable to be used directly. Therefore, masked equivalents are employed.

While this compound itself is an acyl cation equivalent, other benzotriazole derivatives have been specifically designed to function as masked formyl cation equivalents. For example, 2-(benzotriazol-1-yl)-1,3-dioxolane has been reported as a stable and versatile electrophilic formylating reagent. organic-chemistry.org This compound reacts with organometallic reagents to introduce a masked aldehyde group, which can be later hydrolyzed to reveal the formyl functionality. organic-chemistry.org

Although the title compound does not directly fit the description of a masked formyl cation equivalent, the broader chemistry of benzotriazole provides a platform for such synthons. For instance, N-formylbenzotriazole is a stable and convenient reagent for N- and O-formylation. enamine.net Furthermore, benzotriazole-stabilized carbanions can act as acyl anion synthons, which are another important class of reactive intermediates. researchgate.net These examples highlight the versatility of the benzotriazole scaffold in providing access to various synthons for the construction of complex molecules. umich.edu

Table 3: Comparison of Benzotriazole-Based Synthons

Synthon TypeExample Benzotriazole DerivativeDescription
Acyl Cation EquivalentThis compoundTransfers the 2-nitrobenzoyl group to a nucleophile.
Masked Formyl Cation Equivalent2-(Benzotriazol-1-yl)-1,3-dioxolaneReacts as an electrophile to introduce a protected formyl group. organic-chemistry.org
Formylating AgentN-FormylbenzotriazoleTransfers a formyl group to amines and alcohols. enamine.net
Acyl Anion Synthon1-(1-Lithioalkyl)benzotriazolesActs as a nucleophile to form C-C bonds. researchgate.net

Theoretical and Computational Studies of 1 2 Nitrobenzoyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, ranging from semi-empirical to high-level ab initio calculations, can determine a molecule's geometry, energy, and electronic properties.

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. For N-substituted benzotriazoles, the electronic structure and stability are influenced by the nature and position of the substituent on the benzotriazole (B28993) ring system. researchgate.netresearchgate.net Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comyoutube.com The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and stability. researchgate.netmdpi.com

In a molecule like 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole, the electronic landscape would be a complex interplay between the benzotriazole moiety, the carbonyl group, and the electron-withdrawing nitrobenzoyl group. The nitro group, in particular, significantly influences the electronic properties of aromatic systems. globalresearchonline.netmdpi.comnih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and hyperconjugative effects, which provides a more detailed picture of the electron density distribution and bonding within the molecule. researchgate.net

Table 1: Illustrative Electronic Properties for a Benzotriazole Derivative (Representative Data) This table presents typical data for related compounds, as specific values for this compound are not available in the cited literature.

ParameterValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap (Egap)4.7eV
Dipole Moment3.2Debye

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are used to predict how a molecule will interact with other chemical species. These descriptors include electronegativity, chemical hardness, and softness. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For N-acylbenzotriazoles, which are known acylating agents, the carbonyl carbon is expected to be a primary electrophilic site. rsc.orgorganic-chemistry.orgresearchgate.net

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack. By calculating these indices for each atom in this compound, one could predict its reactivity towards various reagents with greater precision.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. It is widely used to study the properties of organic molecules, including those with nitro and triazole functionalities. researchgate.netmdpi.comnih.govmdpi.commdpi.com

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the feasibility of different reaction pathways. mdpi.com

For this compound, which is used in acylation reactions, DFT could be used to model the reaction with a nucleophile (e.g., an amine or alcohol). rsc.orgresearchgate.net Such a study would involve locating the transition state for the acyl transfer step and calculating the reaction's energy profile. This would clarify the role of the benzotriazole group as a leaving group and the influence of the nitro substituent on the reaction rate. While specific studies on this compound are lacking, the general mechanism of N-acylbenzotriazole reactivity has been explored. rsc.orgorganic-chemistry.orgnih.gov

Table 2: Illustrative Activation Energies for Acyl Transfer from an N-Acylbenzotriazole (Representative Data) This table shows hypothetical data for a typical acylation reaction, as specific values for this compound are not available in the cited literature.

Reaction StepActivation Energy (ΔG‡)Unit
Nucleophilic Attack15kcal/mol
Tetrahedral Intermediate Collapse5kcal/mol

The three-dimensional structure of a molecule, including its preferred conformations, is critical to its reactivity. This compound has several rotatable bonds, leading to different possible conformers. DFT calculations can be used to determine the relative energies of these conformers and to identify the most stable (lowest energy) structures. mdpi.com

Molecular Dynamics Simulations (if applicable to reaction dynamics or solvent effects)

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in a solvent) and over time. mdpi.com MD simulations can provide insights into how solvent molecules interact with the solute and affect its conformation and reactivity.

Advanced Spectroscopic and Crystallographic Investigations for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) is an indispensable tool for elucidating the molecular structure of N-acylbenzotriazoles. Both ¹H and ¹³C NMR spectroscopy would be used to confirm the formation of 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole and to establish the precise connectivity of its atoms.

In a typical synthesis, the reaction between 2-nitrobenzoyl chloride and 1H-benzotriazole would be monitored by ¹H NMR. The disappearance of the N-H proton signal from benzotriazole (B28993) (which appears as a broad singlet, often above 10 ppm) and the appearance of new aromatic signals corresponding to the newly formed product would indicate reaction progress.

For the final product, the ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons. The four protons of the benzotriazole ring system would typically appear as a complex multiplet system. The four protons of the 2-nitrophenyl group would also form a distinct set of multiplets. The integration of these signals would confirm the 1:1 addition of the two components.

The ¹³C NMR spectrum would provide further structural confirmation, showing characteristic signals for the carbonyl carbon (typically in the range of 160-170 ppm) and the twelve aromatic carbons. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the carbons on the nitrophenyl ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity between the benzoyl and benzotriazole moieties. Studies on similar nitrobenzotriazoles and N-acylbenzotriazoles utilize these techniques extensively for structural verification. chemicalbook.comresearchgate.net

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

In related structures, such as other N-substituted benzotriazoles, the benzotriazole ring itself is found to be nearly planar. chemicalbook.com The crystallographic data would reveal the torsion angle of the C-N bond linking the carbonyl group to the benzotriazole ring. Furthermore, it would show the orientation of the nitro group relative to the phenyl ring. The packing of molecules in the crystal lattice, governed by intermolecular interactions like C-H···O hydrogen bonds or π-π stacking, would also be elucidated. chemicalbook.comnih.gov For instance, in the crystal structure of 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, the benzotriazole ring system is nearly planar, and the crystal packing is stabilized by C—H⋯O hydrogen bonds. chemicalbook.com

Table 1: Hypothetical Crystallographic Data Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

ParameterExpected Value
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-25
β (°)90-110
V (ų)1500-2000
Z4 or 8

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the study of this compound, these methods would be used to confirm key structural features and could be employed to follow the reaction.

The IR spectrum of the product would be characterized by several key absorption bands. The most prominent would be the strong stretching vibration of the carbonyl group (C=O), expected in the region of 1700-1750 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong characteristic bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. The disappearance of the broad N-H stretch from the starting material (1H-benzotriazole, typically around 3100-3500 cm⁻¹) would be a clear indicator of successful N-acylation. nist.govguidechem.com Vibrations associated with the aromatic C-H and C=C bonds of both the benzotriazole and nitrophenyl rings would also be present. rsc.orgresearchgate.net

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, the symmetric NO₂ stretch and the aromatic ring breathing modes are often strong and well-defined. Surface-enhanced Raman scattering (SERS) has been used to study the orientation of benzotriazole on metal surfaces, indicating that the molecule interacts via the nitrogen atoms of the triazole ring. nist.govnih.gov

Table 2: Characteristic Vibrational Frequencies (Note: This table is based on typical values for related compounds, as experimental data for the target molecule is unavailable.)

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
C=O (Amide)Stretch1700 - 1750
NO₂ (Nitro)Asymmetric Stretch1520 - 1560
NO₂ (Nitro)Symmetric Stretch1340 - 1380
C=C (Aromatic)Stretch1450 - 1600
C-N (Aromatic)Stretch1250 - 1350
C-H (Aromatic)Stretch3000 - 3100

Mass Spectrometry for Reaction Progress Tracking and Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₁₃H₈N₄O₃), the molecular weight is 268.23 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 269.2. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy, distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) mass spectrometry would lead to more extensive fragmentation. The molecular ion peak [M]⁺ at m/z 268 would likely be observed. Key fragmentation pathways would involve the cleavage of the amide bond. Expected fragments would include the 2-nitrobenzoyl cation at m/z 150 and the benzotriazole cation at m/z 119. Further fragmentation of the 2-nitrobenzoyl cation could lead to the loss of NO₂ to give a fragment at m/z 104. Analysis of these fragmentation patterns helps to piece together the structure of the parent molecule. This technique is routinely used to characterize novel benzotriazole derivatives. researchgate.netnist.gov

Conclusion and Future Directions in 1 2 Nitrobenzoyl 1h 1,2,3 Benzotriazole Research

Summary of Current Understanding and Key Contributions

1-(2-Nitrobenzoyl)-1H-1,2,3-benzotriazole is a member of the N-acylbenzotriazole family, which are recognized as highly efficient and versatile acylating agents. organic-chemistry.orgresearchgate.netnih.gov These compounds are typically crystalline solids that are stable under ambient conditions, making them advantageous alternatives to more reactive and less stable acyl chlorides. nih.gov The synthesis of N-acylbenzotriazoles, including the title compound, is generally achieved through the condensation of a carboxylic acid with 1H-1,2,3-benzotriazole. Various methods have been developed to facilitate this transformation, often employing coupling agents. researchgate.netijariie.com

The primary contribution of N-acylbenzotriazoles to organic synthesis lies in their ability to transfer the acyl group to a wide range of nucleophiles under neutral conditions. organic-chemistry.org This reactivity is central to the formation of amides, esters, and other carbonyl derivatives. The presence of the electron-withdrawing nitro group on the benzoyl moiety of This compound is expected to enhance the electrophilicity of the carbonyl carbon, making it a more potent acylating agent. Research on related benzotriazole (B28993) esters has shown that electron-withdrawing substituents, such as a nitro group, can increase the susceptibility of the carbonyl group to nucleophilic attack. nih.gov

A key area of investigation for structurally similar compounds, such as 1-(2-nitroaryl)-1H-benzotriazoles, has been their reduction. Studies have shown that the nitro group can be reduced to an amino group using reagents like tin(II) chloride. jraic.com This suggests a potential synthetic pathway from This compound to the corresponding 1-(2-aminobenzoyl)-1H-1,2,3-benzotriazole, which can serve as a precursor for the synthesis of other heterocyclic systems like quinolines and quinazolinones. nih.gov

Table 1: Representative Acylation Reactions using N-Acylbenzotriazoles

N-Acylbenzotriazole SubstrateNucleophileProductYield (%)Reference
N-BenzoylbenzotriazoleAmmonia (B1221849)Benzamide95 organic-chemistry.org
N-BenzoylbenzotriazoleAnilineN-Phenylbenzamide92 organic-chemistry.org
N-(4-Nitrobenzoyl)benzotriazoleBenzylamineN-Benzyl-4-nitrobenzamide94 organic-chemistry.org
N-AcetylbenzotriazoleEthanolEthyl acetateGood researchgate.net

Unexplored Reactivity Modes and Synthetic Opportunities

While the role of This compound as an acylating agent is its most apparent function, several avenues of its reactivity remain largely unexplored. The strategic placement of the nitro group at the ortho position of the benzoyl ring opens up possibilities for intramolecular reactions. For instance, following the reduction of the nitro group to an amine, an intramolecular cyclization could potentially lead to the formation of novel heterocyclic scaffolds.

Another area of interest is the potential for the benzotriazole moiety to act as a leaving group in reactions other than simple acylation. The Curtius rearrangement of N-acylbenzotriazoles, initiated by an azide (B81097) source, has been shown to produce isocyanates, which can then be trapped by various nucleophiles to form ureas, carbamates, and thiocarbamates. organic-chemistry.org Applying this methodology to This compound could provide access to a range of 2-nitrophenyl-substituted ureas and related compounds.

Furthermore, the reactivity of the nitroaromatic ring itself presents synthetic opportunities. Nucleophilic aromatic substitution (SNAr) reactions on the 2-nitrobenzoyl ring are conceivable, potentially allowing for the introduction of various functional groups prior to or after reactions involving the acylbenzotriazole functionality.

Development of Sustainable and Efficient Methodologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methods. Research into N-acylbenzotriazoles has already begun to embrace these principles. For example, mechanochemistry, which involves solvent-free or low-solvent reactions in a ball mill, has been successfully applied to the synthesis of peptides using N-acylbenzotriazole derivatives. acs.orgscispace.com This approach significantly reduces waste and can lead to higher yields and shorter reaction times. The application of mechanochemistry to the synthesis and reactions of This compound is a promising area for future investigation.

Aqueous synthesis is another green chemistry approach that has been explored for reactions involving N-acylbenzotriazoles. A notable example is the reductive transamidation of N-acylbenzotriazoles with nitro compounds in water, mediated by bis(pinacolato)diboron (B136004) (B2(OH)4), to produce amides. organic-chemistry.org This method offers a mild and environmentally friendly alternative to traditional amidation protocols.

Table 2: Green Chemistry Approaches in N-Acylbenzotriazole Chemistry

MethodologyReactionKey AdvantagesReference
Mechanochemistry (Ball Milling)Peptide synthesis from N-acylbenzotriazolesSolvent-free, high yields, reduced waste acs.orgscispace.com
Aqueous SynthesisReductive transamidation with nitro compoundsUse of water as solvent, mild conditions organic-chemistry.org
Ultrasound-Assisted SynthesisOne-pot acylation/cyclizationRapid, clean conversion, simplified setup researchgate.net

Integration with Catalytic Systems and Flow Chemistry Approaches

The integration of This compound with catalytic systems represents a significant opportunity for enhancing its synthetic utility. While many reactions with N-acylbenzotriazoles proceed under neutral conditions, the use of catalysts could enable new transformations or improve the efficiency of existing ones. For instance, transition-metal catalysis could be explored for cross-coupling reactions involving either the benzotriazole or the nitrobenzoyl moiety.

Flow chemistry is another modern synthetic tool that offers numerous advantages, including improved safety, scalability, and reaction control. nih.govnih.gov The synthesis of related benzotriazoles has been successfully demonstrated in continuous-flow systems. nih.gov Given that some reactions involving nitro compounds can be highly exothermic, the superior heat management of flow reactors could be particularly beneficial for reactions involving This compound . Future research could focus on developing continuous-flow processes for the synthesis of this compound and its subsequent transformations, leading to more efficient and safer manufacturing processes.

Q & A

Q. What are the established synthetic routes for 1-(2-nitrobenzoyl)-1H-1,2,3-benzotriazole, and how can purity be optimized?

Acylation of 1H-1,2,3-benzotriazole with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) is a common method. Katritzky et al. (2000) demonstrated that sulfonyl- or acyl-substituted benzotriazoles react with carboxylic acids under mild conditions to form stable intermediates . For purification, recrystallization from ethanol or column chromatography using silica gel (hexane/ethyl acetate) is recommended. Monitor reaction progress via TLC and confirm purity using HPLC or melting-point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) resolve aromatic protons and nitro/benzoyl substituents. Coupling patterns in 2D experiments (COSY, HSQC) clarify structural ambiguities .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for structure refinement. The nitro group’s planarity and bond lengths (e.g., N–O ~1.21 Å) should align with literature values for nitroaromatics .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling or catalytic applications?

The electron-withdrawing nitro group enhances electrophilic reactivity at the benzotriazole core, facilitating nucleophilic substitution or coordination with transition metals (e.g., Pd in Suzuki couplings). However, steric hindrance from the 2-nitrobenzoyl group may reduce yields in bulky substrates. Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What computational methods elucidate photodegradation or excited-state dynamics of this compound?

Multiconfigurational methods (CASPT2/CASSCF) map potential energy surfaces for photolysis pathways. For 1H-1,2,3-benzotriazoles, non-adiabatic molecular dynamics (NAMD) simulations reveal conical intersections between S1 and S0 states, explaining UV-induced decomposition . Compare experimental UV-Vis spectra with TD-DFT calculations to validate models .

Q. How can researchers resolve contradictions in reaction yields or catalytic efficiency reported in literature?

Contradictions may arise from:

  • Reagent purity : Trace moisture degrades nitrobenzoyl intermediates; use freshly distilled solvents.
  • Catalyst loading : Optimize metal-ligand ratios (e.g., Pd(OAc)2 with PPh3) via Design of Experiments (DoE).
  • Substrate scope : Steric effects from ortho-nitro groups may limit accessibility in certain reactions. Conduct kinetic studies (e.g., Eyring plots) to compare activation barriers .

Q. What advanced applications exist for this compound in materials science or biochemistry?

  • Proton-conductive membranes : Blending with sulfonated polysulfone (SPSU) enhances anhydrous proton conductivity via H-bonding networks involving the benzotriazole and nitro groups .
  • Enzyme inhibition : Derivatives act as mechanism-based inactivators for SARS-CoV-2 main protease (Mpro). The nitro group stabilizes covalent adducts with catalytic cysteine residues (C145), validated via irreversible inhibition assays .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Slow vapor diffusion (e.g., ether into DCM solution) promotes single-crystal growth. If twinning occurs, use SHELXL’s TWIN command for refinement. For poor diffraction, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.